布洛芬精氨酸

描述

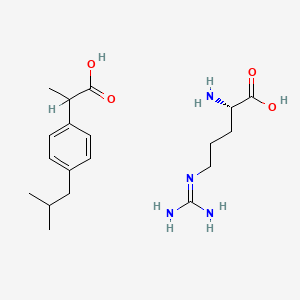

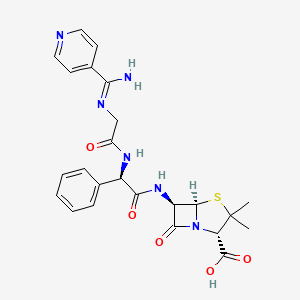

布洛芬精氨酸是由布洛芬(一种广泛使用的非甾体抗炎药(NSAID))和精氨酸(一种氨基酸)结合形成的化合物。这种组合增强了布洛芬的溶解度和吸收速率,使其更有效地快速缓解疼痛。 布洛芬精氨酸在治疗需要快速起效的急性疼痛病症方面特别有用 .

科学研究应用

布洛芬精氨酸具有广泛的科学研究应用。 在医学上,它用于快速缓解牙痛、痛经和术后疼痛等疾病的疼痛 . 在化学领域,它作为研究氨基酸结合对药物溶解度和吸收的影响的模型化合物。在生物学领域,它用于研究 NSAID 的药代动力学和药效学。 此外,布洛芬精氨酸正在探索其在药物递送系统中的潜在应用,例如 pH 敏感的缓释制剂 .

作用机制

布洛芬精氨酸通过抑制环氧合酶 (COX) 酶发挥作用,该酶参与前列腺素的产生。前列腺素是炎症和疼痛的介质。 通过抑制 COX,布洛芬精氨酸降低前列腺素的水平,从而减轻疼痛和炎症 . 精氨酸的存在增强了布洛芬的吸收,从而导致更快的起效 .

生化分析

Biochemical Properties

Ibuprofen arginine plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, ibuprofen arginine reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, the arginine component enhances the gastrointestinal absorption of ibuprofen, leading to a faster onset of action .

Cellular Effects

Ibuprofen arginine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The inhibition of COX enzymes by ibuprofen arginine leads to decreased production of prostaglandins, which in turn reduces inflammation and pain at the cellular level . This compound also affects the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects . Moreover, ibuprofen arginine impacts cellular metabolism by altering the production of metabolic intermediates and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of ibuprofen arginine involves the inhibition of COX enzymes, which are key players in the synthesis of prostaglandins . Ibuprofen arginine binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This inhibition reduces the levels of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . Additionally, ibuprofen arginine may interact with other biomolecules, such as nitric oxide synthase, to modulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ibuprofen arginine change over time. Studies have shown that ibuprofen arginine is rapidly absorbed, with peak plasma concentrations achieved within a short period . The stability of ibuprofen arginine in laboratory conditions is generally high, with minimal degradation observed over time . Long-term effects on cellular function include sustained anti-inflammatory and analgesic effects, as well as potential protective effects against oxidative stress .

Dosage Effects in Animal Models

The effects of ibuprofen arginine vary with different dosages in animal models. At therapeutic doses, ibuprofen arginine effectively reduces inflammation and pain without significant adverse effects . At higher doses, ibuprofen arginine may cause gastrointestinal irritation, renal toxicity, and other adverse effects . Threshold effects have been observed, with higher doses leading to more pronounced anti-inflammatory effects but also increased risk of toxicity .

Metabolic Pathways

Ibuprofen arginine is involved in several metabolic pathways. The primary metabolism of ibuprofen involves hydroxylation and oxidation to form hydroxy and carboxy derivatives . These metabolites are further conjugated and excreted in the urine . Arginine, on the other hand, is metabolized through pathways involving nitric oxide synthase, arginase, and other enzymes to produce nitric oxide, urea, and other metabolites . The interaction between ibuprofen and arginine in this formulation may influence metabolic flux and metabolite levels .

Transport and Distribution

Ibuprofen arginine is transported and distributed within cells and tissues through various mechanisms. The arginine component enhances the absorption of ibuprofen, leading to higher plasma concentrations and faster distribution to target tissues . Ibuprofen is primarily bound to plasma proteins, which facilitates its transport in the bloodstream . The distribution of ibuprofen arginine within tissues is influenced by factors such as tissue perfusion, binding to cellular components, and the presence of transporters .

Subcellular Localization

The subcellular localization of ibuprofen arginine affects its activity and function. Ibuprofen is primarily localized in the cytoplasm and associated with cellular membranes, where it exerts its inhibitory effects on COX enzymes . Arginine, on the other hand, is distributed throughout the cell and can be found in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of ibuprofen arginine within specific cellular compartments may influence its efficacy and interactions with other biomolecules .

准备方法

合成路线和反应条件: 布洛芬精氨酸的制备涉及布洛芬与精氨酸的反应。一种方法是将布洛芬溶解在乙醇中,在搅拌的同时加入固体精氨酸。 然后将混合物加热到40至80摄氏度的温度范围内,搅拌15至60分钟,然后冷却至室温以允许结晶 . 另一种方法是在盐形成过程中使用水作为溶剂,这种方法简单,成本效益高,并且可以得到高纯度的产品 .

工业生产方法: 布洛芬精氨酸的工业生产通常遵循类似的合成路线,但规模更大。该过程涉及对反应条件的精确控制,以确保高产量和纯度。 乙醇或水作为溶剂是常见的,最终产品通常经过提纯以达到所需的纯度水平 .

化学反应分析

反应类型: 布洛芬精氨酸经历各种化学反应,包括酯化反应,其中涉及布洛芬的羧酸基团。 这种反应可以提高药物的溶解度和吸收特性 . 其他反应包括氧化和还原反应,这些反应可以改变化合物的药理特性。

常见试剂和条件: 涉及布洛芬精氨酸的反应中使用的常见试剂包括乙醇、水以及各种酸和碱,以促进酯化和其他修饰。 反应条件通常涉及控制温度和 pH 值,以确保预期的结果 .

形成的主要产物: 涉及布洛芬精氨酸的反应形成的主要产物包括各种酯和盐,它们增强了化合物的溶解度和生物利用度。 这些产物对于该化合物在医疗应用中的有效性至关重要 .

相似化合物的比较

布洛芬精氨酸与其类似化合物相比具有独特性,因为它具有快速吸收和起效。类似化合物包括布洛芬赖氨酸和布洛芬酸。 虽然布洛芬赖氨酸也增强了布洛芬的溶解度和吸收,但研究表明布洛芬精氨酸可以更快地缓解疼痛 . 其他 NSAID,如乙酰水杨酸(阿司匹林)和萘普生,具有不同的药代动力学特征,可能不会像布洛芬精氨酸那样提供相同的快速起效 .

结论

布洛芬精氨酸由于其增强的溶解度和快速吸收,是疼痛管理领域中的一种宝贵化合物。其独特的特性使其适合治疗急性疼痛病症,并且正在进行的研究继续探索其在各种科学和医疗应用中的潜力。

属性

CAS 编号 |

57469-82-6 |

|---|---|

分子式 |

C19H32N4O4 |

分子量 |

380.5 g/mol |

IUPAC 名称 |

[(4S)-4-amino-4-carboxybutyl]-(diaminomethylidene)azanium;2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |

InChI 键 |

GCCOJNYCFNSJII-VWMHFEHESA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

手性 SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(C[C@@H](C(=O)O)N)C[NH+]=C(N)N |

规范 SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC(C(=O)O)N)C[NH+]=C(N)N |

同义词 |

2-(4-isobutylphenyl)propanoic acid - L-arginine (1:1) ibuprofen arginate ibuprofen arginine R-ibuprofen-Arg Spedifen |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the absorption rate of ibuprofen arginine compare to conventional ibuprofen formulations?

A1: Research consistently shows that ibuprofen arginine demonstrates significantly faster absorption compared to standard ibuprofen tablets or capsules. [, , , ] This rapid absorption translates to a quicker onset of action, making it particularly beneficial in situations requiring rapid pain relief. []

Q2: Does the rapid absorption of ibuprofen arginine affect its overall exposure in the body?

A2: While ibuprofen arginine exhibits faster absorption, studies indicate that its elimination half-life (T1/2) and area under the curve (AUC) are comparable to those of the free acid form. [] This suggests that the rapid absorption does not compromise overall drug exposure.

Q3: What is the role of arginine in the ibuprofen arginine formulation?

A3: Arginine, a natural amino acid, is believed to enhance the solubility of ibuprofen in the ibuprofen arginine formulation. [, ] This increased solubility contributes to the faster absorption observed with this formulation. []

Q4: Are there any specific advantages associated with the rapid action of ibuprofen arginine?

A4: The rapid analgesic effect of ibuprofen arginine makes it particularly suitable for conditions requiring prompt pain relief, such as acute pain management. [, ] This characteristic has been highlighted in clinical studies evaluating its use in various pain conditions.

Q5: Have there been any studies comparing the effectiveness of ibuprofen arginine to other analgesics?

A5: Several studies have investigated the comparative efficacy of ibuprofen arginine. For instance, one study found it to be superior to placebo in alleviating pain during non-surgical periodontal treatment. [] Another study observed no significant difference in pain relief between ibuprofen arginine and morphine sulfate after orthopedic surgery. []

Q6: Are there any studies investigating the impact of ibuprofen arginine on specific biological pathways or biomarkers?

A6: While research primarily focuses on the pharmacokinetic advantages and analgesic efficacy of ibuprofen arginine, some studies explored its potential impact on other pathways. For example, one pilot trial examined the influence of ibuprofen arginine on nitric oxide (NO) metabolites in patients with chronic low back pain, suggesting a potential COX-independent pain-modulating property. []

Q7: What is the molecular formula and weight of ibuprofen arginine?

A7: The molecular formula of ibuprofen arginine is C19H32N4O4, and its molecular weight is 380.48 g/mol. []

Q8: Is there a specific isomer of ibuprofen arginine that exhibits enhanced therapeutic properties?

A8: Dextral ibuprofen arginine, the right-handed enantiomer, has been reported to possess high water solubility. [] This characteristic makes it suitable for various water-soluble pharmaceutical preparations.

Q9: What are the typical formulations of ibuprofen arginine available for clinical use?

A9: Ibuprofen arginine is available in various formulations, including oral solutions, granules, tablets, and injections. [, , , , ] These diverse formulations allow for flexible administration routes and dosage forms tailored to specific clinical needs.

Q10: How does the tolerability profile of ibuprofen arginine compare to conventional ibuprofen?

A10: Studies suggest that ibuprofen arginine is generally well-tolerated, with a safety profile similar to conventional ibuprofen. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)

![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)

![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)

![3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B1242100.png)

![N-(1-adamantyl)-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanimine;dihydrochloride](/img/structure/B1242101.png)

![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)

![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)